Octylferrocene

Description

Properties

InChI |

InChI=1S/C13H21.C5H5.Fe/c1-2-3-4-5-6-7-10-13-11-8-9-12-13;1-2-4-5-3-1;/h8-9,11-12H,2-7,10H2,1H3;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTCLTAOSAKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of octylferrocene via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of Octylferrocene via Friedel-Crafts Acylation and Subsequent Reduction

This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound. The methodology presented herein is a robust two-step process, commencing with the Friedel-Crafts acylation of ferrocene to yield octanoylferrocene, followed by a Clemmensen reduction to afford the final this compound product. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering not just a protocol, but a foundational understanding of the reaction mechanisms and experimental rationale.

Introduction: The Unique Aromaticity of Ferrocene

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is often referred to as a "sandwich" compound due to its structure, where an iron(II) atom is situated between two parallel cyclopentadienyl (Cp) rings. The Cp rings in ferrocene exhibit significant aromatic character, making them susceptible to electrophilic aromatic substitution reactions, a cornerstone of modern organic synthesis.[1] Among these, the Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the Cp rings, serving as a gateway to a diverse array of functionalized ferrocene derivatives.[2][3] Ferrocene's high electron density allows these reactions to proceed under milder conditions than those typically required for benzene and its derivatives.[2]

This guide details the synthesis of this compound, a derivative with a long alkyl chain that can impart unique solubility and electronic properties. The synthesis is strategically divided into two primary stages:

-

Friedel-Crafts Acylation: Introduction of an octanoyl group onto a Cp ring.

-

Clemmensen Reduction: Deoxygenation of the ketone to form the octyl group.

Part 1: The Friedel-Crafts Acylation of Ferrocene

The initial step involves the acylation of ferrocene with an appropriate octanoyl source. While various Lewis and Brønsted acids can catalyze this reaction, the use of phosphoric acid with an anhydride is a common and effective method. Alternatively, a stronger Lewis acid like aluminum chloride is used with an acyl chloride.[3]

Reaction Mechanism: Generation and Attack of the Acylium Ion

The core of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion.[4] When using octanoyl chloride and aluminum chloride, the mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of octanoyl chloride. This complex then dissociates, forming a resonance-stabilized acylium ion (C₇H₁₅CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

-

Electrophilic Aromatic Substitution: The electron-rich cyclopentadienyl ring of ferrocene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a cationic intermediate, often referred to as a sigma complex.

-

Rearomatization: A proton is abstracted from the carbon atom bearing the new acyl group by the AlCl₄⁻ anion, which regenerates the aromatic Cp ring and the AlCl₃ catalyst, and forms HCl as a byproduct.

Due to the deactivating nature of the acyl group, the reaction can be controlled to favor mono-substitution, yielding primarily octanoylferrocene.[1]

Experimental Protocol: Synthesis of Octanoylferrocene

This protocol is adapted from established procedures for the acylation of ferrocene and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][3]

-

Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride.

-

Reagent Addition: To the flask, add ferrocene (e.g., 2.0 g) and anhydrous dichloromethane (40 mL). Stir the mixture to dissolve the ferrocene.

-

Catalyst Suspension: In a separate, dry flask, suspend anhydrous aluminum chloride (AlCl₃) (e.g., 3.0 g) in anhydrous dichloromethane (20 mL).

-

Acylating Agent: Slowly add octanoyl chloride (e.g., 2.0 mL) to the ferrocene solution.

-

Initiation of Reaction: Cool the ferrocene solution in an ice bath. Slowly add the AlCl₃ suspension to the stirred ferrocene solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The solution will darken significantly.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice water. Stir vigorously for 10 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium hydroxide solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude octanoylferrocene as a dark orange or red oil/solid.

Quantitative Data for Acylation

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (approx.) |

| Ferrocene | 186.04 | - | 2.0 g | 0.0107 |

| Aluminum Chloride | 133.34 | - | 3.0 g | 0.0225 |

| Octanoyl Chloride | 162.66 | 0.96 | 2.0 mL | 0.0118 |

| Dichloromethane | 84.93 | 1.33 | 60 mL | - |

Part 2: Reduction of Octanoylferrocene to this compound

To obtain this compound, the carbonyl group of the octanoylferrocene intermediate must be reduced to a methylene (CH₂) group. The Clemmensen reduction is exceptionally well-suited for this transformation, particularly for aryl-alkyl ketones.[5][6] It utilizes zinc amalgam and concentrated hydrochloric acid under reflux conditions.

Mechanism of the Clemmensen Reduction

The precise mechanism of the Clemmensen reduction is complex and not fully elucidated due to its heterogeneous nature.[5][7] It is generally accepted to involve organozinc intermediates formed on the surface of the zinc.[7] The reaction is thought to proceed through a series of single-electron transfers from the zinc surface to the protonated carbonyl carbon, ultimately leading to the deoxygenated product.

Experimental Protocol: Clemmensen Reduction

This procedure involves the use of concentrated acid and mercury salts, which are highly toxic. Strict safety protocols must be followed.

-

Preparation of Zinc Amalgam: In a fume hood, place granular zinc (e.g., 15 g) in a flask. Add a solution of mercury(II) chloride (1.5 g) in 20 mL of water and 1 mL of concentrated HCl. Swirl the flask for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reaction Setup: To the freshly prepared zinc amalgam, add 20 mL of water, 20 mL of concentrated HCl, and the crude octanoylferrocene from Part 1.

-

Reflux: Heat the mixture to a gentle reflux with vigorous stirring for 4-6 hours. Periodically, add small portions of concentrated HCl (e.g., 5 mL every hour) to maintain the acidic conditions.

-

Cooling and Extraction: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Workup: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude this compound.

Part 3: Purification and Characterization

The final step is the purification of the crude this compound to remove any unreacted starting materials or byproducts.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the final product.[8] this compound is significantly less polar than the octanoylferrocene intermediate.

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in a nonpolar solvent such as hexanes.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution:

-

Elute first with pure hexanes. Unreacted ferrocene, being the least polar, will elute first as a yellow-orange band.

-

Gradually increase the polarity of the eluent, for example, by using a mixture of hexanes and diethyl ether (e.g., 98:2). The this compound will elute as a distinct orange band.

-

Any remaining, more polar impurities (like residual octanoylferrocene) will be retained on the column.

-

-

Collection and Analysis: Collect the fractions containing the pure this compound and combine them. Remove the solvent under reduced pressure to yield the purified product as an orange oil or low-melting solid.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the product.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show:

-

A singlet at ~4.1 ppm integrating to 5 protons, corresponding to the unsubstituted Cp ring.

-

Two multiplets (or triplets) at ~4.0-4.2 ppm, each integrating to 2 protons, for the substituted Cp ring protons.

-

A triplet at ~2.3 ppm corresponding to the two protons on the carbon adjacent to the Cp ring (-CH₂-Cp).

-

A series of multiplets in the range of ~1.2-1.6 ppm for the methylene groups of the octyl chain.

-

A triplet at ~0.9 ppm for the terminal methyl group (-CH₃) of the octyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation:

-

A peak at ~69 ppm for the carbons of the unsubstituted Cp ring.

-

Multiple peaks in the range of 67-70 ppm for the carbons of the substituted Cp ring.

-

A series of peaks in the aliphatic region (~14-35 ppm) corresponding to the carbons of the octyl chain.

-

Workflow Visualizations

References

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.

-

Truman ChemLab. Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. 2019. [Link]

-

Wikipedia. Clemmensen reduction. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for Asymmetric C–H Arylation. [Link]

-

Truman ChemLab. Friedel-Crafts Acylation of Ferrocene: Acetylferrocene (Adapted). 2012. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR spectra were recorded.... [Link]

-

University of Michigan. Friedel-Crafts Acylation of Ferrocene and Column Chromatography of the Product. [Link]

-

Anasazi Instruments. Friedel Crafts, Acetylation of Ferrocene. [Link]

- Todd, D. The Wolff-Kishner Reduction. Organic Reactions, 2011.

-

Name Reactions. Clemmensen Reduction. [Link]

-

J&K Scientific LLC. Wolff-Kishner Reduction. 2023. [Link]

-

BYJU'S. Clemmensen Reduction reaction. [Link]

-

L.S. College, Muzaffarpur. Wolff–Kishner reduction. 2020. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. 2018. [Link]

-

Donahue, C. J.; Donahue, E. R. Beyond Acetylferrocene: The Synthesis and NMR Spectra of a Series of Alkanoylferrocene Derivatives. Journal of Chemical Education, 2013, 90 (12), 1688–1691. [Link]

Sources

- 1. vernier.com [vernier.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. aiinmr.com [aiinmr.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

The Quintessential Guide to High-Purity Octylferrocene: A Protocol for Researchers

This guide provides an in-depth exploration of the purification methodologies for octylferrocene, a lipophilic ferrocene derivative with increasing significance in materials science, electrochemistry, and as a performance-enhancing additive.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require this compound of high purity for their applications. This document eschews a rigid template in favor of a logical, causality-driven narrative that elucidates the "why" behind each experimental step, ensuring both technical accuracy and practical utility.

Understanding this compound and the Imperative for Purity

This compound, with the chemical formula C₁₈H₂₆Fe, is an organometallic compound consisting of a ferrocene core with an octyl group attached to one of the cyclopentadienyl rings.[1][2] Its physical state is typically a viscous, reddish-brown oil.[1] The purity of this compound is paramount, as impurities can significantly alter its electrochemical properties, catalytic activity, and performance in sensitive applications. Common impurities often stem from the synthetic route, which typically involves a Friedel-Crafts acylation of ferrocene followed by reduction. These can include unreacted ferrocene, incompletely reduced octanoylferrocene, and di-acylated or di-alkylated ferrocene species.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆Fe | [2] |

| Molecular Weight | 298.24 g/mol | [2] |

| Appearance | Reddish-brown oil | [1] |

| Boiling Point | Not definitively available; high boiling point expected, suitable for vacuum distillation. |

Strategic Purification: A Multi-Modal Approach

A robust purification strategy for this compound often involves a combination of techniques to effectively remove a range of potential impurities. The choice and sequence of these methods are dictated by the nature and quantity of the impurities present.

Caption: A multi-step purification strategy for this compound.

Core Purification Techniques

Reduced Pressure Distillation: The First Pass

Causality: Vacuum distillation is a highly effective initial step to separate the desired high-boiling this compound from more volatile impurities, most notably unreacted ferrocene which can sublime.[3] By lowering the pressure, the boiling point of the compound is significantly reduced, preventing thermal decomposition.

Experimental Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of any residual acyl halides from the synthesis.

-

Sample Loading: Place the crude this compound oil into the distillation flask. Add a magnetic stir bar for smooth boiling.

-

Vacuum Application: Gradually apply a vacuum, aiming for a pressure of 1-5 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

First Fraction (Impurities): Collect any low-boiling fractions, which may include residual solvents and unreacted starting materials. Unreacted ferrocene will appear as an orange solid subliming on the cooler parts of the apparatus.

-

Main Fraction (this compound): As the temperature rises, the desired this compound will begin to distill. Collect the reddish-brown oil in a pre-weighed receiving flask.

-

Residue: High molecular weight polymers and non-volatile impurities will remain in the distillation flask.

-

-

Completion: Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat to prevent air from rushing into the hot apparatus.

Column Chromatography: The Polarity-Based Separation

Causality: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] this compound, being relatively non-polar due to its long alkyl chain, will elute faster than more polar impurities like octanoylferrocene (the ketone intermediate) when using a non-polar eluent.

Experimental Protocol:

-

Stationary Phase Selection: Alumina is often preferred over silica gel for ferrocene derivatives to avoid potential decomposition on the acidic silica surface. Use neutral, activity grade I alumina.

-

Column Packing:

-

Prepare a slurry of alumina in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

-

Allow the alumina to settle, and then add a thin layer of sand on top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the partially purified this compound from distillation in a minimal amount of the initial eluting solvent (e.g., hexane).

-

Carefully load the sample onto the top of the column.

-

-

Elution:

-

Begin eluting with a non-polar solvent such as hexane. The less polar this compound will travel down the column as a distinct colored band.

-

Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

-

If more polar impurities are present, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate or diethyl ether. This will help to elute the more strongly adsorbed compounds.

-

-

Fraction Analysis and Pooling:

-

Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Visualize the spots under UV light or by staining with iodine.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound oil.

Caption: Workflow for the column chromatography purification of this compound.

Low-Temperature Recrystallization (Optional)

Causality: For this compound that is a low-melting solid or if crystalline purity is desired, low-temperature recrystallization can be employed.[5][6] This technique relies on the principle that the solubility of a compound decreases as the temperature is lowered, allowing for the formation of pure crystals while impurities remain in the solvent.

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., -20°C to -78°C). A non-polar solvent like hexane or a slightly more polar solvent like diethyl ether could be suitable.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent at room temperature.

-

Cooling: Slowly cool the solution in a freezer or a dry ice/acetone bath. Slow cooling is crucial for the formation of well-defined, pure crystals.

-

Crystal Formation: Allow the solution to stand undisturbed at the low temperature until crystal formation is complete.

-

Isolation: Quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.

-

Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any residual impurities.

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

Purity Assessment: The Self-Validating System

The trustworthiness of a purification protocol lies in its validation through rigorous analytical techniques.

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Purpose | Expected Outcome for Pure this compound |

| Thin Layer Chromatography (TLC) | Rapid purity check and monitoring of chromatography. | A single spot with a consistent Rf value. |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and detection of proton- or carbon-containing impurities. | Characteristic signals for the octyl chain and the substituted and unsubstituted cyclopentadienyl rings. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities.[7][8] | A single major peak corresponding to the molecular weight of this compound. |

| Elemental Analysis | Determination of the elemental composition (C, H). | Experimental values should be within ±0.4% of the calculated values for C₁₈H₂₆Fe. |

Expected NMR Spectral Features of this compound

-

¹H NMR (in CDCl₃):

-

A singlet at approximately 4.1 ppm integrating to 5 protons, corresponding to the unsubstituted cyclopentadienyl (Cp) ring.

-

Two multiplets (or two apparent triplets) between 4.0 and 4.2 ppm, each integrating to 2 protons, for the protons on the substituted Cp ring.

-

A triplet at around 2.3 ppm corresponding to the two protons on the carbon of the octyl chain directly attached to the Cp ring.

-

A series of multiplets between approximately 1.2 and 1.6 ppm for the methylene protons of the octyl chain.

-

A triplet at around 0.9 ppm for the terminal methyl group of the octyl chain.

-

-

¹³C NMR (in CDCl₃):

-

A peak around 69 ppm for the five carbons of the unsubstituted Cp ring.

-

Several distinct peaks in the region of 67-90 ppm for the carbons of the substituted Cp ring.

-

A series of peaks between approximately 22 and 32 ppm for the carbons of the octyl chain.

-

A peak around 14 ppm for the terminal methyl carbon of the octyl chain.

-

Conclusion

The purification of this compound to a high degree of purity is an achievable yet meticulous process. By employing a strategic combination of reduced pressure distillation and column chromatography, researchers can effectively remove common impurities. The optional step of low-temperature recrystallization can provide further refinement. Rigorous analytical assessment is the cornerstone of ensuring the final product meets the stringent requirements for its intended application. This guide provides the foundational knowledge and practical steps to empower researchers in obtaining high-purity this compound for their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

LookChem. (n.d.). Cas 51889-44-2,this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2000071551A2 - Purification of an organometallic compound by recrystallization.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Octyl-ferrocene. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. (2025, April 14). Retrieved from [Link]

-

Reddit. (2021, October 28). Recrystallizing organometallic complexes. r/chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.

-

YouTube. (2020, March 29). Acetylation of ferrocene and column chromatography. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chegg. (2018, March 16). Solved Analyze the 1H and 13C NMR spectra of the. Retrieved from [Link]

-

National Institutes of Health. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

-

Total Materia. (n.d.). Metal Vacuum Distillation Process: Part Two. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. WO2000071551A2 - Purification of an organometallic compound by recrystallization - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chegg.com [chegg.com]

An In-Depth Technical Guide to the NMR and FTIR Spectral Data of Octylferrocene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data of octylferrocene. As a molecule of interest in materials science and as a potential component in novel therapeutic agents, a thorough understanding of its structural and vibrational properties is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in fundamental principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound, an organometallic compound featuring an eight-carbon alkyl chain attached to one of the cyclopentadienyl (Cp) rings of a ferrocene core, possesses a unique combination of properties. The ferrocenyl moiety imparts electrochemical activity and stability, while the octyl chain enhances solubility in nonpolar organic solvents and can influence its self-assembly and interfacial behavior. Spectroscopic techniques like NMR and FTIR are indispensable for confirming the structure, assessing purity, and understanding the electronic and vibrational characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei.[1] The interpretation of these spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ferrocenyl core and the octyl chain. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of the iron atom and the alkyl substituent.[2]

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Unsubstituted Cp Ring (C₅H₅) | ~ 4.10 | Singlet | 5H |

| Substituted Cp Ring (C₅H₄) | ~ 4.05 and ~ 3.95 | Triplets (pseudo) | 4H (2H each) |

| Methylene adjacent to Cp (α-CH₂) | ~ 2.25 | Triplet | 2H |

| Methylene chain (-CH₂-)₆ | 1.55 - 1.25 | Multiplet | 12H |

| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet | 3H |

Causality Behind the Chemical Shifts:

-

Ferrocenyl Protons: The protons on the cyclopentadienyl rings resonate in the aromatic region (around 4.0-4.2 ppm), a characteristic feature of ferrocene and its derivatives.[3] The five protons on the unsubstituted Cp ring are chemically equivalent and thus appear as a sharp singlet. The protons on the substituted Cp ring are no longer equivalent and typically appear as two pseudo-triplets, each integrating to two protons. This splitting pattern arises from coupling to each other and to the adjacent methylene group.

-

Alkyl Chain Protons: The protons of the octyl chain exhibit chemical shifts typical for aliphatic hydrocarbons. The methylene group directly attached to the electron-donating ferrocenyl ring is deshielded and appears further downfield (~2.25 ppm) compared to the other methylene groups in the chain. The terminal methyl group is the most shielded and resonates at the highest field (~0.88 ppm).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The range of chemical shifts in ¹³C NMR is much larger than in ¹H NMR, often allowing for the resolution of all unique carbon signals.[4]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Unsubstituted Cp Ring (C₅H₅) | ~ 68.7 |

| Substituted Cp Ring (ipso-C) | ~ 88.0 |

| Substituted Cp Ring (ortho-C) | ~ 68.0 |

| Substituted Cp Ring (meta-C) | ~ 67.2 |

| Methylene adjacent to Cp (α-CH₂) | ~ 31.9 |

| Methylene chain (-CH₂-)₆ | 31.5 - 22.7 |

| Terminal Methyl (-CH₃) | ~ 14.1 |

Expert Insights on ¹³C Chemical Shifts:

-

Ferrocenyl Carbons: The carbons of the cyclopentadienyl rings in ferrocene derivatives typically resonate in the range of 60-90 ppm. The ipso-carbon (the carbon atom of the Cp ring directly attached to the octyl group) is significantly deshielded and appears at a lower field (~88.0 ppm) due to the substituent effect. The other carbons of the substituted and unsubstituted rings have similar chemical shifts.

-

Alkyl Chain Carbons: The carbon signals of the octyl chain appear in the aliphatic region of the spectrum, consistent with typical alkane values.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical as it can influence the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 150 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy provides a molecular fingerprint of this compound by identifying its characteristic vibrational modes.[1] This technique is particularly useful for confirming the presence of the ferrocenyl core and the alkyl chain.

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound will exhibit absorption bands corresponding to the vibrations of the ferrocene sandwich structure and the various C-H and C-C bonds of the octyl group.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H stretch (Cp rings) | Medium |

| 2955 - 2850 | C-H stretch (alkyl chain) | Strong |

| ~1465 | C-H bend (alkyl chain) | Medium |

| ~1108 | Cp ring breathing (symmetric) | Medium |

| ~1002 | Cp ring breathing (asymmetric) | Medium |

| ~815 | C-H out-of-plane bend (Cp rings) | Strong |

Authoritative Grounding in Vibrational Assignments:

-

Ferrocene Core Vibrations: The characteristic absorptions of the ferrocene moiety are well-established. The C-H stretching of the Cp rings appears at a higher frequency (~3100 cm⁻¹) than that of the alkyl C-H bonds. The symmetric and asymmetric ring "breathing" modes around 1108 cm⁻¹ and 1002 cm⁻¹, respectively, and the strong C-H out-of-plane bending vibration around 815 cm⁻¹ are diagnostic for the presence of the ferrocene core.

-

Alkyl Chain Vibrations: The strong absorption bands in the 2955-2850 cm⁻¹ region are due to the symmetric and asymmetric C-H stretching vibrations of the methylene and methyl groups of the octyl chain. The C-H bending vibrations of the alkyl chain are observed around 1465 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

To obtain a reliable FTIR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. This method is ideal for solid samples.

-

Thin Film Method: If this compound is a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Visualizing the Molecular Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the process of its characterization, the following diagrams are presented.

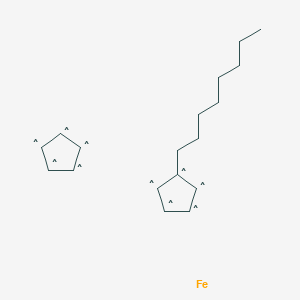

Caption: Molecular structure of this compound.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The NMR and FTIR spectral data of this compound provide a detailed and unambiguous characterization of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the ferrocenyl core and the octyl chain, while the FTIR spectrum reveals the characteristic vibrational modes of the functional groups present. This in-depth guide, by explaining the causality behind the spectral features and providing robust experimental protocols, serves as a valuable resource for researchers and professionals working with this and related organometallic compounds. The principles and techniques described herein are foundational to the successful synthesis, purification, and application of this compound in various fields of scientific endeavor.

References

-

Vogel, M., Rausch, M., & Rosenberg, H. (1957). Derivatives of Ferrocene. III. The Preparation of Some Acylferrocenes and Alkylferrocenes. The Journal of Organic Chemistry, 22(9), 1016-1018. [Link]

-

Carbon Group. (n.d.). Synthesis and Reactions of Ferrocene. Retrieved from [Link]

-

Taşkor Önel, G., Karaaslan, E. Ö., Ösken, İ., & Saygılı, N. (2022). Synthesis, electrochemical and spectroscopic properties of ferrocene-based compounds. Chemical Papers, 76, 2249–2257. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Mahmoud, W. H., Mahmoud, N. F., & Mohamed, G. G. (2018). Synthesis, Spectroscopic, Structural and Molecular Docking Studies of Some New Nano-Sized Ferrocene-Based Imine Chelates as Antimicrobial and Anticancer Agents. Molecules, 23(7), 1793. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Rinehart, K. L., Jr., Curby, R. J., Jr., & Sokol, P. E. (1957). Organic Chemistry of Ferrocene. II. The Preparation of Ferrocenyl Aliphatic. Journal of the American Chemical Society, 79(12), 3290-3295. [Link]

-

Sato, M., Nakahara, H., Fukuda, K., & Akabori, S. (1988). Synthesis and some properties of ferrocene derivatives having a long alkyl chain. Formation of a regularly oriented organometallic complex in monolayer assemblies. Journal of the Chemical Society, Chemical Communications, (1), 24-25. [Link]

-

Alver, Ö., & Parlak, C. (2017). FT-IR, NMR spectroscopic and quantum mechanical investigations of two ferrocene derivatives. Bulletin of the Chemical Society of Ethiopia, 31(1), 79-92. [Link]

-

Donahue, C. J., & Donahue, E. R. (2013). Beyond Acetylferrocene: The Synthesis and NMR Spectra of a Series of Alkanoylferrocene Derivatives. Journal of Chemical Education, 90(12), 1688–1691. [Link]

-

Ye, J., Fan, Y., & Zhang, Y. (2007). 1,1′-Bis[1-(Hydroxyimino)Alkyl]Ferrocenes and their Antioxidant Activity. Chinese Journal of Chemistry, 25(11), 1668-1671. [Link]

- Metin, J., & Metin, Ö. (2014). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Asymmetric C–H Arylation of Ferrocene Derivatives Enabled by a Chiral Monodentate Phosphine Ligand. Retrieved from [Link]

-

Blömker, T., Schepmann, D., Wünsch, B., & Kehr, G. (2014). Synthesis and Reactions of Ferrocenyl-capped Long-chain Alkynes. Zeitschrift für Naturforschung B, 69(5), 585-592. [Link]

-

Minato, M., Sorai, C., Ito, T., Kiguchi, M., & Kato, M. (2017). Synthesis and Spectroscopic Properties of Ferrocenyl Derivative Containing Donor and Acceptor Groups. International Journal of Organic Chemistry, 7, 284-294. [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Stack Exchange. (2022). Why is a ring carbon C-R of a substituted ferrocene more downshifted on 13C-NMR?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Characterization of Octylferrocene

This guide provides a comprehensive overview of the electrochemical characterization of octylferrocene, an organometallic compound of significant interest in diverse fields, including organic synthesis, battery technology, and biosensing.[1] As a derivative of ferrocene, this compound possesses a stable and reversible redox couple, making it an excellent candidate for electrochemical studies and applications.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the principles and techniques involved in characterizing this molecule.

The Significance of this compound in Modern Electrochemistry

Ferrocene and its derivatives are renowned for their robust and well-behaved electrochemistry, often serving as internal standards for potential referencing in non-aqueous solvents.[2] The addition of an octyl group to the ferrocene moiety imparts increased lipophilicity, which can be advantageous in specific applications, such as enhancing solubility in nonpolar media or facilitating interactions with lipid-based systems like cell membranes. Understanding the electrochemical properties of this compound is crucial for its effective utilization as a redox mediator, in sensor development, and in novel energy storage solutions.[1]

The core of this compound's electrochemical activity lies in the reversible one-electron oxidation of the iron(II) center to iron(III), forming the octylferrocenium cation. This process can be represented by the following redox reaction:

[Fe(C₅H₅)(C₅H₄C₈H₁₇)] ⇌ [Fe(C₅H₅)(C₅H₄C₈H₁₇)]⁺ + e⁻

This guide will delve into the primary techniques used to probe this redox behavior, focusing on cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS).

Foundational Electrochemical Techniques for this compound Characterization

Cyclic Voltammetry (CV): Unveiling the Redox Landscape

Cyclic voltammetry is arguably the most powerful and frequently employed technique for the initial electrochemical characterization of a redox-active species. It provides a wealth of information about the thermodynamics and kinetics of electron transfer processes.

By sweeping the potential of a working electrode and measuring the resulting current, CV allows for the determination of key parameters for this compound:

-

Formal Potential (E°'): This is a measure of the thermodynamic tendency of this compound to be oxidized or reduced. The octyl group, being an electron-donating alkyl chain, is expected to lower the formal potential of this compound compared to unsubstituted ferrocene.[3]

-

Diffusion Coefficient (D): This parameter quantifies the rate at which this compound molecules move through the solution to the electrode surface. The larger size of the this compound molecule compared to ferrocene will result in a smaller diffusion coefficient.

-

Electrochemical Reversibility: CV can quickly assess whether the electron transfer process is reversible, quasi-reversible, or irreversible. For a reversible process, the oxidized form (octylferrocenium) is stable and can be readily reduced back to its original state.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon, Platinum)

-

Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., Platinum wire)

-

-

This compound

-

Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Inert gas (Argon or Nitrogen) for deoxygenation

Step-by-Step Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a finer one (e.g., 0.05 µm). Rinse the electrode thoroughly with deionized water, followed by the chosen organic solvent, and dry it under a stream of inert gas.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution and not in contact with each other.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to a value where no faradaic reaction occurs (e.g., 0 V vs. Ag/AgCl).

-

Set the switching potential to a value sufficiently positive to oxidize the this compound (e.g., +0.8 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan, sweeping the potential from the initial value to the switching potential and back.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

-

Calculate the formal potential: E°' = (Epa + Epc) / 2.

-

Measure the anodic peak current (ipa) and cathodic peak current (ipc). For a reversible process, the ratio ipa/ipc should be close to 1.

-

Determine the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.[4]

-

Calculate the diffusion coefficient using the Randles-Sevcik equation for a reversible system:[4]

-

ipa = (2.69 x 10⁵) n^(3/2) A D^(1/2) C v^(1/2)

-

Where:

-

ipa is the anodic peak current (A)

-

n is the number of electrons transferred (1 for this compound)

-

A is the electrode area (cm²)

-

D is the diffusion coefficient (cm²/s)

-

C is the concentration of this compound (mol/cm³)

-

v is the scan rate (V/s)

-

-

-

Caption: Workflow for Cyclic Voltammetry of this compound.

Differential Pulse Voltammetry (DPV): Enhancing Sensitivity

DPV is a voltammetric technique that offers higher sensitivity and better resolution than CV, making it particularly useful for quantitative analysis at low concentrations.

In DPV, the potential is scanned with a series of regular pulses superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This approach effectively minimizes the contribution of the non-faradaic (capacitive) current, resulting in a peaked voltammogram where the peak height is directly proportional to the concentration of this compound. This makes DPV an excellent choice for creating calibration curves and determining the limit of detection for this compound in various matrices.

The experimental setup and solution preparation are identical to those for cyclic voltammetry.

Step-by-Step Procedure:

-

Follow steps 1-4 of the CV protocol.

-

DPV Scan:

-

Set the DPV parameters:

-

Initial Potential (e.g., 0 V)

-

Final Potential (e.g., +0.8 V)

-

Pulse Amplitude (e.g., 50 mV)

-

Pulse Width (e.g., 50 ms)

-

Scan Increment (e.g., 4 mV)

-

-

Initiate the DPV scan.

-

-

Data Analysis:

-

Measure the peak current at the peak potential.

-

For quantitative analysis, create a calibration curve by plotting the peak current versus the concentration of this compound standards.

-

Electrochemical Impedance Spectroscopy (EIS): Probing Interfacial Properties

EIS is a powerful technique for investigating the kinetics of electron transfer and the properties of the electrode-electrolyte interface.

EIS applies a small amplitude AC potential signal to the electrode at different frequencies and measures the resulting current response. The data is typically represented in a Nyquist plot (imaginary impedance vs. real impedance). For a simple, reversible redox couple like this compound, the Nyquist plot often shows a semicircle at high frequencies and a straight line at low frequencies.

-

Charge Transfer Resistance (Rct): The diameter of the semicircle is related to the charge transfer resistance, which is inversely proportional to the rate of electron transfer. A smaller semicircle indicates faster kinetics.

-

Double-Layer Capacitance (Cdl): This parameter provides information about the capacitance of the interface between the electrode and the solution.

-

Warburg Impedance: The straight line at low frequencies is the Warburg impedance, which is related to the diffusion of this compound to the electrode surface.

The experimental setup and solution preparation are the same as for CV.

Step-by-Step Procedure:

-

Follow steps 1-4 of the CV protocol.

-

Set DC Potential: Set the DC potential of the working electrode to the formal potential (E°') of this compound, as determined by CV.

-

EIS Scan:

-

Set the EIS parameters:

-

Frequency Range (e.g., 100 kHz to 0.1 Hz)

-

AC Amplitude (e.g., 10 mV)

-

-

Initiate the EIS measurement.

-

-

Data Analysis:

-

Fit the resulting Nyquist plot to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract the values of Rct, Cdl, and the Warburg impedance.

-

Caption: Reversible Redox Process of this compound.

Key Physicochemical Parameters of this compound

The following table summarizes the key electrochemical parameters for this compound. It's important to note that these values can vary depending on the experimental conditions.

| Parameter | Symbol | Typical Value/Range | Influencing Factors |

| Formal Potential | E°' | Slightly less positive than ferrocene (~0.3-0.4 V vs. Ag/AgCl in ACN) | Solvent, Supporting Electrolyte |

| Diffusion Coefficient | D | 1 x 10⁻⁵ to 2 x 10⁻⁵ cm²/s | Solvent Viscosity, Temperature |

| Number of Electrons | n | 1 | - |

Note: The formal potential of ferrocene is often used as a reference point. In acetonitrile with a common supporting electrolyte, its E°' is around +0.4 V vs. Ag/AgCl. The electron-donating octyl group will shift the potential of this compound to slightly lower (less positive) values.[3] The diffusion coefficient is an estimate based on values for ferrocene in similar solvents and will be lower due to the larger molecular size of this compound.

Conclusion and Future Directions

The electrochemical characterization of this compound provides fundamental insights into its redox behavior, which is essential for its application in various scientific and technological domains. Cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy are powerful tools for elucidating the thermodynamic and kinetic parameters of this molecule. The presence of the octyl group modulates the properties of the ferrocene core, primarily by enhancing its lipophilicity and slightly lowering its oxidation potential.

Future research could explore the electrochemical behavior of this compound in a wider range of non-aqueous solvents and ionic liquids, as well as its application in biosensors for the detection of lipophilic analytes. Furthermore, incorporating this compound into polymer matrices or self-assembled monolayers could lead to the development of novel functional materials with tailored electrochemical properties.

References

-

LookChem. This compound. [Link]

-

Santiago, F., et al. (2012). Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives. PMC, NIH. [Link]

-

OSTI.gov. Electrochemistry of Redox Active Ferrocene Covalently Attached to Glassy Carbon. [Link]

-

Smalley, J. F., et al. (1997). Long-Range Electronic Coupling between Ferrocene and Gold in Alkanethiolate-based Monolayers on Electrodes. The Journal of Physical Chemistry B, ACS Publications. [Link]

-

Pannell, K. H., et al. (1992). Structure and electrochemistry of ferrocenyloligosilanes: .alpha.,.omega.-bis(ferrocenyl)- and .alpha.,.omega.-(1,1'-ferrocenediyl)oligosilanes. Organometallics, ACS Publications. [Link]

-

Wikipedia. Ferrocene. [Link]

-

ResearchGate. Cyclic voltammogram of ferrocene at 10 mM in [C 4 mim][OTf], simulated using DigiElch. [Link]

-

The Royal Society of Chemistry. Electrochemistry of Ferrocene Derivatives at Highly Oriented Pyrolytic Graphite (HOPG): Quantification and Impact of Surface Adsorption. [Link]

-

Taşkor Önel, G., et al. (2022). Synthesis, electrochemical and spectroscopic properties of ferrocene-based compounds. Chemical Papers. [Link]

-

Horwitz, C. P., et al. (1991). Synthesis, Characterization, and Electropolymerization of Ferrocene Substituted Anilines. Defense Technical Information Center. [Link]

-

ResearchGate. Cyclic voltammetry of 2 mM ferrocene, in acetonitrile +n‐Hx4NPF6, on.... [Link]

-

Bard, A. J., et al. (2000). Cyclic voltammetry and scanning electrochemical microscopy of ferrocenemethanol at monolayer and bilayer-modified gold electrode. Journal of Electroanalytical Chemistry. [Link]

-

ResearchGate. International Journal of Chemical Studies - Calculation of Diffusion Coefficients and Layer Thickness for Oxidation the Ferrocene using Voltammetry Technique. [Link]

-

PubMed. Study on Synthesis and Electrochemical Properties of a Novel Ferrocene-Based Compound and Its Application in Anion Recognition. [Link]

-

ResearchGate. (A) Cyclic voltammetry on millimetric electrodes of ferrocene grafted.... [Link]

-

ResearchGate. Cyclic voltammogram and its derivatives of ferrocene (1 mM), recorded.... [Link]

-

ResearchGate. Diffusion coefficient of ferrocene in ethanol at infinite dilution. [Link]

-

ResearchGate. Consistent diffusion coefficients of ferrocene in some non-aqueous solvents: Electrochemical simultaneous determination together with electrode sizes and comparison to pulse-gradient spin-echo NMR results. [Link]

-

SciSpace. Synthesis, characterization and Electrochemical studies of Ferrocenyl-2, 4-Dinitrophenylhydrazone. [Link]

-

ResearchGate. (PDF) Electrochemical properties of ferrocene in aqueous and organic mediums at glassy carbon electrode. [Link]

-

OSTI.GOV. A Study of Ferrocene Diffusion in Toluene/Tween 20/1-Butanol/Water Microemulsions for Redox Flow. [Link]

-

ResearchGate. Electroactive ferrocene-based ionic liquids: Transport and electrochemical properties of their acetonitrile solutions | Request PDF. [Link]

Sources

The Definitive Guide to the Redox Potential of Octylferrocene in Non-Aqueous Solvents

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Influence of the Solvent Environment

In the intricate world of non-aqueous electrochemistry, the precise measurement and understanding of redox potentials are paramount for the advancement of fields ranging from medicinal chemistry to materials science. Among the pantheon of redox-active molecules, ferrocene and its derivatives have long been cornerstones, serving as reliable internal standards for calibrating electrochemical measurements. This guide focuses specifically on octylferrocene, a derivative whose long alkyl chain imparts unique solubility and electronic characteristics.

This document eschews a rigid, templated approach. Instead, it is structured to provide a narrative that builds from fundamental principles to practical application, mirroring the thought process of a seasoned researcher. We will delve into the theoretical underpinnings of how the solvent environment dictates the redox potential of this compound, provide a meticulous experimental protocol for its determination, and present a comparative analysis of its behavior in various non-aqueous media. Every claim is substantiated by authoritative sources, ensuring the scientific integrity of the information presented.

The Crucial Role of the Solvent in Modulating Redox Potential

The oxidation of this compound to the octylferrocenium cation is a deceptively simple one-electron process. However, the potential at which this occurs is profoundly influenced by the surrounding non-aqueous solvent. This is not merely a background effect but a fundamental aspect of the thermodynamics of the redox event. The solvent's role can be dissected into several key contributions:

-

Solvation of the Neutral and Cationic Species: The differential solvation of the neutral this compound and the positively charged octylferrocenium ion is a primary determinant of the redox potential. Polar solvents with high dielectric constants can effectively stabilize the charged ferrocenium cation, thereby facilitating its formation and shifting the redox potential to less positive values.

-

Donor/Acceptor Properties of the Solvent: The Lewis acidity and basicity of the solvent, often quantified by Gutmann's donor number (DN) and acceptor number (AN), play a significant role. Solvents with high donor numbers can coordinate with the ferrocenium cation, stabilizing it and making the oxidation easier.

-

Ion Pairing with the Supporting Electrolyte: The choice and concentration of the supporting electrolyte are not trivial. The electrolyte's ions can form ion pairs with the octylferrocenium cation, which can significantly alter its stability and, consequently, the measured redox potential.[1] This effect is particularly pronounced in solvents with low dielectric constants.

The octyl substituent, being an electron-donating group, inherently lowers the oxidation potential of the ferrocene core compared to unsubstituted ferrocene.[2] This is due to the inductive effect of the alkyl chain, which increases the electron density on the iron center, making it easier to oxidize. However, the magnitude of this effect is modulated by the aforementioned solvent interactions.

Experimental Determination of the Redox Potential of this compound: A Validated Protocol

The accurate determination of the redox potential of this compound necessitates a carefully planned and executed cyclic voltammetry (CV) experiment. The following protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Materials and Reagents

-

This compound: Synthesized and purified.

-

Non-Aqueous Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) - all anhydrous, electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) - electrochemical grade, dried under vacuum.

-

Internal Standard (optional but recommended): Decamethylferrocene (DmFc) or Ferrocene (Fc).

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire or gauze.

Step-by-Step Experimental Workflow

-

Preparation of the Electrolyte Solution: In an inert atmosphere (glovebox or Schlenk line), prepare a 0.1 M solution of the supporting electrolyte in the chosen non-aqueous solvent.

-

Preparation of the Analyte Solution: Prepare a 1-5 mM solution of this compound in the electrolyte solution. If using an internal standard, its concentration should be similar to that of the analyte.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished (for solid electrodes). The reference electrode should be stable in the chosen solvent-electrolyte system.

-

Deaeration: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cyclic Voltammetry Measurement:

-

Perform a background scan of the electrolyte solution to determine the solvent window.

-

Introduce the analyte solution and record the cyclic voltammogram. A typical scan rate is 100 mV/s.

-

Scan over a potential range that brackets the expected redox potential of this compound.

-

If using an internal standard, ensure its redox wave is well-separated from that of this compound.[3]

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2. This is a good approximation of the formal redox potential for a reversible system.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59 mV for a one-electron reversible process at room temperature.

-

If an internal standard is used, report the E₁/₂ of this compound relative to the E₁/₂ of the standard.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the redox potential of this compound.

Caption: Influence of solvent properties on the redox potential of this compound.

Conclusion: A Framework for Understanding and Application

This guide has provided a comprehensive overview of the factors influencing the redox potential of this compound in non-aqueous solvents, grounded in established electrochemical principles and supported by authoritative references. By understanding the intricate interplay between the molecular structure of the redox probe, the properties of the solvent, and the composition of the electrolyte, researchers can design more robust experiments and accurately interpret their results.

The provided experimental protocol offers a reliable methodology for the determination of the redox potential of this compound and similar compounds. The insights into the causality behind experimental choices aim to empower researchers to move beyond rote application of procedures to a more intuitive and informed approach to non-aqueous electrochemistry. As the demand for precise electrochemical data continues to grow across various scientific disciplines, a thorough understanding of these fundamental concepts is not just advantageous, but essential.

References

- Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents (Recommendations 1983). Pure and Applied Chemistry, 56(4), 461-466.

-

Pine Research Instrumentation. (2024). Referencing Electrochemical Data to an Internal Standard. Retrieved from [Link]

-

e-SPARK International Summer School. (2024). Electrochemistry in non-aqueous solutions: Redox probe and analyte response. Retrieved from [Link]

- Torriero, A. A. J. (2019). On Choosing Ferrocene as an Internal Reference Redox Scale for Voltammetric Measurements: A Cautionary Tale.

- Konev, D. V., et al. (2018). Electrochemical Oxidation of Ferrocene: A Strong Dependence on the Concentration of the Supporting Electrolyte for Nonpolar Solvents. The Journal of Physical Chemistry A, 122(19), 4645-4653.

- Matsuura, H., et al. (2019). Modeling Absolute Redox Potentials of Ferrocene in the Condensed Phase. The Journal of Physical Chemistry A, 123(44), 9576-9584.

- Calvo, E. J., et al. (2017). The Correct Assessment of Standard Potentials of Reference Electrodes in Non-Aqueous Solution. Journal of The Electrochemical Society, 164(12), A2549-A2553.

- Nia, A. M., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega, 4(9), 13867-13875.

- Haque, I. U., et al. (2010). Electrolytic Behaviour of Ferrocene. Journal of the Chemical Society of Pakistan, 32(5), 629-634.

-

University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+, and Iodide. Retrieved from [Link]

-

Romero, F. J., et al. (2018). Cyclic voltammetry behavior of 2 mM ferrocene in acetonitrile+0.1 M... Retrieved from [Link]

- Bond, A. M., et al. (2003). Use of the Ferrocene Oxidation Process To Provide Both Reference Electrode Potential Calibration and a Simple Measurement (via Semiintegration) of the Uncompensated Resistance in Cyclic Voltammetric Studies in High-Resistance Organic Solvents. Analytical Chemistry, 75(13), 2970-2979.

- Di Carlo, G., et al. (2020). Ferrocene Derivatives Functionalized with Donor/Acceptor (Hetero)Aromatic Substituents: Tuning of Redox Properties. Energies, 13(15), 3937.

-

Concordia University. (n.d.). THE OXIDATION OF FERROCENE; A CYCLIC VOLTAMMETRY EXPERIMENT. Retrieved from [Link]

- Tsierkezos, N. G. (2007). Cyclic Voltammetric Studies of Ferrocene in Nonaqueous Solvents in the Temperature Range from 248.15 to 298.15 K. Journal of Solution Chemistry, 36(3), 289-302.

-

The Royal Society of Chemistry. (2013). Supplementary Materials for... Retrieved from [Link]

-

Scilit. (2007). Cyclic Voltammetric Studies of Ferrocene in Nonaqueous Solvents in the Temperature Range from 248.15 to 298.15 K. Retrieved from [Link]

- Neghmouche, N., et al. (2015). Electrochemical properties of ferrocene in aqueous and organic mediums at glassy carbon electrode. Recent Trends in Physical Chemistry, 2(2), 1-6.

Sources

The Solubility of Octylferrocene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylferrocene, a derivative of the classic organometallic sandwich compound ferrocene, is a molecule of significant interest in diverse fields, including catalysis, materials science, and as a redox mediator. Its long alkyl chain imparts distinct physicochemical properties, most notably its solubility characteristics, which are pivotal for its application in various liquid-phase systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of its solubility, present qualitative and estimated quantitative solubility data, and provide detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in their work.

Introduction to this compound and its Significance

Ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl rings, has captivated chemists since its discovery.[1] The addition of an octyl group to one of the cyclopentadienyl rings to form this compound results in a molecule that retains the fundamental electrochemical properties of ferrocene while exhibiting significantly altered physical characteristics.[2] This brown-red oily liquid is finding increasing use in applications requiring solubility in nonpolar environments, such as in homogeneous catalysis, as an additive in fuels and lubricants, and in the development of novel electrochemical sensors. In the realm of drug development, ferrocene derivatives have shown promise as anticancer agents, and understanding their solubility is a critical first step in formulation and delivery.[3]

Theoretical Framework of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For this compound, its solubility is a nuanced interplay of the properties of the ferrocenyl core and the appended octyl chain.

The Role of the Ferrocenyl Group

The ferrocene moiety itself is a nonpolar, aromatic-like structure. It is generally soluble in many organic solvents due to favorable van der Waals interactions.[4] Its solubility in various organic solvents is a key factor in its widespread use as an electrochemical standard.[5]

The Influence of the Octyl Chain

The eight-carbon alkyl chain significantly enhances the lipophilicity of the molecule. This long hydrocarbon tail promotes solubility in nonpolar, aliphatic, and aromatic solvents through strong van der Waals forces.[6] Conversely, the octyl group diminishes solubility in highly polar and protic solvents, as the energetic cost of disrupting the solvent's hydrogen-bonding network is not sufficiently compensated by solute-solvent interactions.

Predicting Solubility: Hansen Solubility Parameters (HSP)

By treating this compound as a combination of a ferrocenyl group and an octyl group, we can approximate its HSPs. Ferrocene itself has estimated HSPs, and the contribution of an octyl chain can be calculated from established group contribution methods. This allows for a semi-quantitative prediction of its solubility in a wide range of solvents for which HSPs are known.

Solubility Profile of this compound

Based on its molecular structure and the theoretical principles outlined above, a qualitative and estimated quantitative solubility profile of this compound in common organic solvents can be compiled. It is important to note that these quantitative values are estimates and should be experimentally verified for critical applications.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Specific Solvent | Polarity | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Alkanes | n-Hexane | Nonpolar | Very Soluble | > 50 |

| n-Octane | Nonpolar | Very Soluble | > 50 | |

| Aromatic Hydrocarbons | Toluene | Nonpolar | Very Soluble | > 50 |

| Benzene | Nonpolar | Very Soluble | > 40 | |

| Ethers | Diethyl Ether | Moderately Polar | Soluble | ~30-40 |

| Tetrahydrofuran (THF) | Moderately Polar | Soluble | ~30-40 | |

| Esters | Ethyl Acetate | Moderately Polar | Moderately Soluble | ~10-20 |

| Ketones | Acetone | Polar Aprotic | Sparingly Soluble | ~1-5 |

| Alcohols | Ethanol | Polar Protic | Sparingly Soluble | < 1 |

| Methanol | Polar Protic | Very Sparingly Soluble | < 0.1 | |

| Halogenated Solvents | Dichloromethane | Polar Aprotic | Very Soluble | > 50 |

| Chloroform | Polar Aprotic | Very Soluble | > 50 | |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | ~1-5 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | ~1-5 |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step methodologies for two common and effective methods for determining the solubility of an oily liquid compound like this compound.

Gravimetric Method

This method is a straightforward and reliable way to determine solubility and is particularly well-suited for non-volatile solutes like this compound.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Protocol:

-

Temperature Control: Place the solvent of interest and a stock of this compound in a constant temperature bath and allow them to equilibrate to the desired temperature (e.g., 25°C).

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the temperature-equilibrated solvent. The presence of an undissolved phase of this compound is crucial to ensure saturation.

-

Equilibration: Agitate the mixture vigorously using a magnetic stirrer or a shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Maintain the constant temperature throughout this process.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has completely settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Drying: Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used. It is critical to ensure that only the solvent is removed and not the this compound.

-

Weighing: Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

UV-Vis Spectrophotometry Method

This method is highly sensitive and requires only a small amount of the saturated solution. It is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Experimental Workflow for UV-Vis Spectrophotometric Solubility Determination

Caption: Workflow for UV-Vis spectrophotometric solubility determination.

Step-by-Step Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound with a precisely known concentration in the solvent.

-

Perform a series of serial dilutions to obtain several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting straight line is the calibration curve.

-

-

Prepare and Sample the Saturated Solution: Follow steps 1-5 as outlined in the gravimetric method to prepare a saturated solution and obtain a clear supernatant.

-

Dilute the Saturated Solution: Accurately dilute a small, known volume of the supernatant with the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Determine Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent.

Causality and Self-Validation in Experimental Choices

-

Why Excess Solute? The presence of a visible excess of the solute phase is a critical self-validating control, ensuring that the solution has reached its saturation point and is in thermodynamic equilibrium.

-

Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is paramount for obtaining reproducible and accurate results. Any temperature fluctuations would lead to a shift in the equilibrium and erroneous data.

-

Why Extended Equilibration Time? The dissolution process can be slow, especially for viscous liquids or in viscous solvents. An extended agitation period ensures that the system has reached a true equilibrium, which can be verified by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured solubility no longer changes.

-

Why Careful Supernatant Sampling? The accuracy of the measurement is directly dependent on obtaining a sample of the liquid phase that is free of any undissolved solute. Allowing for complete settling and careful withdrawal of the supernatant are crucial steps to prevent overestimation of the solubility.

Applications in Research and Drug Development

A thorough understanding of this compound's solubility is not merely an academic exercise; it has profound practical implications:

-

Reaction Chemistry: For chemists using this compound as a catalyst or reagent, knowing its solubility allows for the selection of appropriate solvents to ensure a homogeneous reaction mixture, which can significantly impact reaction rates and yields.

-

Electrochemistry: In the design of electrochemical sensors and redox flow batteries, the solubility of the redox-active species in the electrolyte is a key performance-limiting factor.

-

Drug Formulation: For pharmaceutical scientists exploring the potential of ferrocene-based drugs, solubility data is fundamental for developing effective oral, topical, or injectable formulations. Poor solubility can be a major hurdle in achieving therapeutic bioavailability.[8]